disialyllacto-N-tetraose

Description

Propriétés

Numéro CAS |

61278-38-4 |

|---|---|

Formule moléculaire |

C48H79N3O37 |

Poids moléculaire |

1290.1 g/mol |

Nom IUPAC |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C48H79N3O37/c1-13(58)49-25-16(61)4-47(45(75)76,86-38(25)29(68)19(64)7-53)79-12-24-33(72)37(27(51-15(3)60)42(82-24)85-40-31(70)22(10-56)80-43(34(40)73)83-36(21(66)9-55)28(67)18(63)6-52)84-44-35(74)41(32(71)23(11-57)81-44)88-48(46(77)78)5-17(62)26(50-14(2)59)39(87-48)30(69)20(65)8-54/h6,16-44,53-57,61-74H,4-5,7-12H2,1-3H3,(H,49,58)(H,50,59)(H,51,60)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,47+,48-/m0/s1 |

Clé InChI |

BTDPEAPRLHRFIA-VYZFFVDYSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |

Synonymes |

disialyl-N-tetraose |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Disialyllacto-N-tetraose (DSLNT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in human milk. It belongs to the diverse family of human milk oligosaccharides (HMOs), which are known to play crucial roles in infant health, including the development of the gut microbiome and the immune system. Structurally, DSLNT is a branched hexasaccharide, meaning it is composed of six sugar units. Its significance is underscored by research indicating its potential therapeutic applications, notably in the prevention of necrotizing enterocolitis (NEC), a serious inflammatory intestinal disease affecting premature infants.[1][2][3][4] This guide provides a detailed examination of the molecular architecture of DSLNT, the experimental methods used for its structural elucidation, and its known biological signaling pathways.

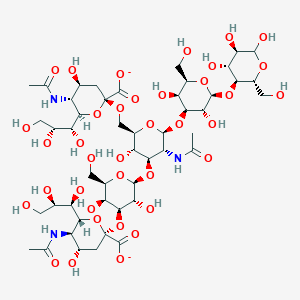

Molecular Structure of this compound

The fundamental framework of DSLNT is built upon a lacto-N-tetraose (LNT) core. This core is a tetrasaccharide composed of four monosaccharide units: D-glucose (Glc), D-galactose (Gal), and N-acetylglucosamine (GlcNAc). The defining feature of DSLNT is the attachment of two N-acetylneuraminic acid (Neu5Ac) residues, a type of sialic acid, to this LNT backbone.

The precise arrangement and linkages of these monosaccharides are critical to the biological function of DSLNT. The structure is as follows:

-

Backbone: The LNT core consists of the sequence Gal-β(1→3)-GlcNAc-β(1→3)-Gal-β(1→4)-Glc.

-

Sialic Acid Linkages:

-

One Neu5Ac residue is attached to the terminal galactose (Gal) residue via an α(2→3) glycosidic bond.

-

The second Neu5Ac residue is linked to the sub-terminal N-acetylglucosamine (GlcNAc) residue through an α(2→6) glycosidic bond.

-

This specific arrangement of glycosidic bonds results in a branched structure. The presence of the two sialic acid residues imparts a negative charge to the molecule at physiological pH.

IUPAC Name: Neu5Ac(α2-3)Gal(β1-3)[Neu5Ac(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc

Structural Diagram of this compound

Caption: Molecular structure of this compound (DSLNT).

Quantitative Structural Data

| Property | Value | Reference(s) |

| Molecular Formula | C48H79N3O37 | |

| Average Molecular Mass | 1290.14 Da | |

| Monosaccharide Units | 2 x Neu5Ac, 2 x Gal, 1 x GlcNAc, 1 x Glc | |

| Core Structure | Lacto-N-tetraose (LNT) | |

| Glycosidic Linkages | Neu5Ac-α(2→3)-Gal | |

| Neu5Ac-α(2→6)-GlcNAc | ||

| Gal-β(1→3)-GlcNAc | ||

| GlcNAc-β(1→3)-Gal | ||

| Gal-β(1→4)-Glc |

Note: Specific NMR chemical shift assignments for each proton and carbon atom in DSLNT are determined experimentally and can vary slightly based on solvent and temperature conditions. A comprehensive, publicly available table of these shifts for the complete DSLNT molecule is not currently available.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of DSLNT requires a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity of atoms and the 3D structure of molecules in solution.

Objective: To determine the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the overall sequence of the oligosaccharide.

Methodology:

-

Sample Preparation:

-

Dissolve a purified sample of DSLNT (typically 1-5 mg) in deuterium oxide (D₂O).

-

Lyophilize the sample multiple times with D₂O to exchange all labile protons (e.g., from hydroxyl groups) with deuterium, simplifying the proton spectrum.

-

Re-dissolve the final sample in high-purity D₂O for analysis.

-

-

NMR Experiments:

-

1D ¹H NMR: Provides initial information on the number and type of monosaccharide residues. The anomeric proton region (δ 4.4-5.5 ppm) is particularly informative, with the coupling constants (³JH1,H2) indicating the anomeric configuration (typically ~8 Hz for β and ~3 Hz for α).

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each monosaccharide ring system, allowing for the assignment of all ring protons starting from the anomeric proton.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single monosaccharide residue), which is useful for assigning overlapping signals.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the 3D conformation of the molecule and to confirm linkage positions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight of DSLNT and to obtain information about its sequence and branching pattern through fragmentation analysis.

Objective: To confirm the molecular mass, monosaccharide composition, and sequence of DSLNT.

Methodology:

-

Sample Preparation:

-

Human milk samples are typically processed to remove proteins and lipids.

-

The oligosaccharide fraction is then enriched. For quantitative analysis, samples may be derivatized (e.g., permethylation or reductive amination) to improve ionization efficiency and chromatographic separation.

-

-

Liquid Chromatography (LC):

-

The complex mixture of HMOs is separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for oligosaccharide separation.

-

A gradient elution with solvents such as acetonitrile and water with modifiers like formic acid or ammonium formate is employed.

-

-

Mass Spectrometry (MS):

-

The separated oligosaccharides from the LC are introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

Full Scan MS: Determines the mass-to-charge ratio (m/z) of the intact DSLNT molecule, confirming its molecular weight.

-

Tandem MS (MS/MS or MSⁿ): The ion corresponding to DSLNT is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions correspond to the loss of individual or multiple monosaccharide units. Analysis of the masses of these fragments allows for the determination of the monosaccharide sequence and branching pattern. For sialylated oligosaccharides, characteristic cross-ring cleavages can provide information about the linkage positions of the sialic acid residues.[5]

-

Biological Signaling Pathways

DSLNT has been shown to play a significant role in protecting against necrotizing enterocolitis (NEC).[1][2][3][4] Its mechanism of action involves the modulation of the immune response and the maintenance of intestinal barrier integrity.

Modulation of Mast Cell Activity

In the context of NEC, intestinal mast cells can become activated, leading to the release of inflammatory mediators such as histamine, chymase, and tryptase. These mediators contribute to tissue damage and increased intestinal permeability. DSLNT has been shown to suppress the degranulation of mast cells, thereby reducing the release of these inflammatory molecules and mitigating the inflammatory cascade associated with NEC.[1]

Protection of Intestinal Epithelial Barrier Integrity

The intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between epithelial cells, which are regulated by a complex of proteins, including Zonula Occludens-1 (ZO-1).

In inflammatory conditions like NEC, mast cell-derived chymase can disrupt the intestinal barrier by downregulating the expression of ZO-1. This occurs through the disruption of the ZO-1/Focal Adhesion Kinase (FAK)/p38 signaling pathway.[6][7] DSLNT has been demonstrated to protect against this chymase-induced damage by stabilizing the expression of ZO-1, FAK, and p38, thereby preserving the integrity of the tight junctions and maintaining the barrier function of the intestinal epithelium.[6][7]

Caption: DSLNT's protective mechanism in necrotizing enterocolitis.

Conclusion

This compound is a structurally complex and biologically significant human milk oligosaccharide. Its unique branched structure, with specific α(2→3) and α(2→6) sialic acid linkages to a lacto-N-tetraose core, is fundamental to its function. The elucidation of this intricate architecture has been made possible through the application of advanced analytical techniques such as NMR spectroscopy and mass spectrometry. The understanding of its role in modulating mast cell activity and preserving intestinal barrier integrity highlights its potential as a therapeutic agent for conditions like necrotizing enterocolitis. Further research into the structure-function relationships of DSLNT and other HMOs will continue to provide valuable insights for the development of novel nutritional and therapeutic strategies.

References

- 1. Causative role of mast cell and mast cell-regulatory function of this compound in necrotizing enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human milk oligosaccharide this compound prevents necrotising enterocolitis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human milk oligosaccharide this compound prevents necrotising enterocolitis in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. Human milk oligosaccharide this compound protects human intestinal epithelium integrity and permeability against mast cell chymase-induced disruption by stabilizing ZO-1/FAK/P38 pathway of intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Biological Functions of Disialyllacto-N-tetraose (DSLNT) in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a prominent sialylated human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential bioactive roles in infant health. As a complex glycan abundant in human milk but absent in most infant formulas, DSLNT is emerging as a key contributor to the protective and developmental benefits associated with breastfeeding. This technical guide provides an in-depth overview of the current understanding of DSLNT's biological functions in infants, with a focus on its role in the prevention of necrotizing enterocolitis (NEC), modulation of the gut microbiome, and its potential impact on neurodevelopment. This document is intended to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and illustrating key molecular pathways to support further research and development in the fields of infant nutrition and therapeutics.

Prevention of Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis is a devastating inflammatory bowel disease and a leading cause of mortality and morbidity in premature infants. A substantial body of evidence from preclinical and clinical studies points to a significant protective role for DSLNT against NEC.

Preclinical Evidence in Animal Models

The neonatal rat model is a cornerstone for studying NEC pathogenesis and prevention. In this model, formula-fed pups exposed to hypoxia exhibit intestinal injury that mimics human NEC. Studies have consistently demonstrated that supplementation of infant formula with DSLNT significantly reduces the incidence and severity of NEC.[1][2] The protective effect is highly specific to the structure of DSLNT, as removal of its sialic acid residues abolishes its beneficial effects.[3]

Clinical Association in Preterm Infants

Observational studies in preterm infant cohorts have corroborated the findings from animal models. The concentration of DSLNT in maternal milk has been identified as a significant predictor of NEC risk. Infants who develop NEC have been found to have significantly lower concentrations of DSLNT in their mothers' milk compared to healthy, matched controls.[1][4] A proposed threshold of 241 nmol/mL of DSLNT in maternal milk has been suggested to be protective against NEC.[1]

Data Presentation: DSLNT in NEC

| Parameter | NEC Group | Control Group | p-value | Reference |

| Neonatal Rat Model | ||||

| NEC Pathology Score (Formula) | 1.98 ± 1.11 | - | <0.001 | [2] |

| NEC Pathology Score (Formula + Pooled HMO) | 0.44 ± 0.30 | - | <0.001 | [2] |

| NEC Pathology Score (Formula + DSLNT 300 µM) | 0.60 ± 0.52 | - | <0.001 | [3] |

| Preterm Infants | ||||

| DSLNT Concentration in Mother's Milk (nmol/mL) | Lower | Higher | <0.001 | [1] |

| DSLNT Threshold for NEC Protection (nmol/mL) | < 241 | > 241 | - | [1] |

Modulation of the Infant Gut Microbiome

The establishment of a healthy gut microbiome in early life is crucial for immune development and overall health. DSLNT plays a significant role in shaping the infant gut microbiota, primarily by promoting the growth of beneficial bacteria.

Prebiotic Effect on Bifidobacterium

DSLNT acts as a prebiotic, selectively utilized by specific gut bacteria. Lower concentrations of DSLNT in maternal milk are associated with altered gut microbiome development in preterm infants, characterized by a reduced abundance of Bifidobacterium species.[1][4] Metagenomic sequencing has revealed that infants who develop NEC have a significantly lower relative abundance of Bifidobacterium longum and a higher abundance of Enterobacter cloacae before the onset of the disease.[1] This suggests that DSLNT's protective effect against NEC may be mediated, at least in part, through its influence on the gut microbial composition.

Data Presentation: DSLNT and Gut Microbiome

| Microbial Species | Low DSLNT Group | High DSLNT Group | Association with NEC | Reference |

| Bifidobacterium longum | Lower abundance | Higher abundance | Lower abundance in NEC | [1] |

| Enterobacter cloacae | Higher abundance | Lower abundance | Higher abundance in NEC | [1] |

Role in Neurodevelopment

The impact of DSLNT on infant neurodevelopment is an area of active investigation, with current findings presenting a complex picture. Sialic acid, a key component of DSLNT, is an essential nutrient for brain development and is incorporated into gangliosides and polysialic acid on neural cell adhesion molecules.

Observational Studies

Some observational studies have reported a negative correlation between the concentration of DSLNT in breast milk and motor development scores in infants.[5][6] However, a recent study has suggested a positive association between DSLNT levels and neurodevelopmental scores in a cohort of Japanese infants, particularly in secretor mothers.[7][8] These conflicting findings highlight the need for further research to elucidate the precise role of DSLNT in cognitive and motor development, potentially considering factors such as maternal secretor status and genetic background.

Data Presentation: DSLNT and Neurodevelopment

| Study Population | Outcome | Association with DSLNT | Reference |

| General Infant Cohort | Motor Scores | Negative Correlation (β = -3.91) | [5][6] |

| Japanese Infant Cohort (Secretor Mothers) | Neurodevelopmental Scores | Positive Association | [7][8] |

Signaling Pathways and Mechanisms of Action

The biological effects of DSLNT are mediated through its interaction with intestinal epithelial cells and the modulation of specific signaling pathways.

Intestinal Epithelial Cell Integrity

In vitro studies using the Caco-2 human intestinal epithelial cell line have shown that DSLNT can protect the integrity of the intestinal barrier. One proposed mechanism involves the stabilization of the tight junction protein Zonula occludens-1 (ZO-1) through the Focal Adhesion Kinase (FAK) and p38 signaling pathway. By maintaining the integrity of the intestinal barrier, DSLNT may prevent the translocation of harmful substances and pathogens, thereby reducing inflammation.

Potential Interaction with Toll-Like Receptor 4 (TLR4)

While direct evidence for DSLNT's interaction with Toll-Like Receptor 4 (TLR4) is still emerging, the role of other HMOs in modulating TLR4 signaling in the context of NEC is well-documented. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers an inflammatory cascade. It is hypothesized that DSLNT, similar to other sialylated HMOs, may competitively inhibit LPS binding to TLR4, thereby dampening the inflammatory response in the immature infant gut. Further research is required to confirm this direct interaction and elucidate the downstream signaling events.

Experimental Protocols

Neonatal Rat Model of Necrotizing Enterocolitis

This protocol is adapted from established models used to study NEC.

-

Animal Model: Timed-pregnant Sprague-Dawley rats are used. Pups are delivered by cesarean section.

-

Grouping: Pups are randomly assigned to different feeding groups: (a) Dam-fed (control), (b) Formula-fed (NEC model), (c) Formula-fed supplemented with DSLNT.

-

Feeding: Formula-fed pups are hand-fed with a specialized rodent infant formula via an intra-gastric catheter every 4 hours. The DSLNT group receives formula containing a specific concentration of DSLNT (e.g., 300 µM).

-

Induction of NEC: Formula-fed groups are subjected to episodes of hypoxia (e.g., 5% O2 for 10 minutes) twice daily.

-

Endpoint: After a set period (e.g., 96 hours), pups are euthanized, and the intestines are harvested for macroscopic and histological evaluation of NEC severity.

In Vitro Caco-2 Cell Culture Model

This protocol outlines the use of the Caco-2 cell line to study the effects of DSLNT on intestinal epithelial barrier function.

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Seeding: Cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for 21 days to form a polarized monolayer with tight junctions.

-

Treatment: Differentiated Caco-2 monolayers are treated with DSLNT at various concentrations in the apical chamber.

-

Barrier Function Assessment: Transepithelial electrical resistance (TEER) is measured at different time points to assess the integrity of the tight junctions. Permeability is assessed by measuring the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber.

-

Molecular Analysis: Cells can be lysed for protein and RNA extraction to analyze the expression of tight junction proteins (e.g., ZO-1, occludin) and signaling molecules by Western blotting and RT-qPCR, respectively.

Quantification of DSLNT in Human Milk

Accurate quantification of DSLNT in human milk is essential for clinical studies. High-performance liquid chromatography with mass spectrometry (HPLC-MS) is a commonly used method.

-

Sample Preparation: Human milk samples are centrifuged to remove fat. Proteins are precipitated using ethanol or acetonitrile, followed by centrifugation. The supernatant containing HMOs is collected.

-

Derivatization (Optional but common for fluorescence detection): The reducing end of the oligosaccharides can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection sensitivity.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a porous graphitic carbon column, which is effective for separating complex carbohydrate isomers. A gradient elution with water and acetonitrile is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of DSLNT based on its specific mass-to-charge ratio.

Future Directions and Conclusion

This compound is a promising bioactive component of human milk with significant potential for improving infant health, particularly in the vulnerable preterm population. The strong evidence supporting its role in preventing NEC has paved the way for considering DSLNT as a key additive to infant formulas and as a potential therapeutic agent.

Future research should focus on:

-

Clinical Trials: Well-designed, randomized controlled trials are needed to definitively establish the efficacy and safety of DSLNT supplementation in preventing NEC in preterm infants.

-

Mechanism of Action: Further investigation into the direct interaction of DSLNT with TLR4 and other pattern recognition receptors will provide a more complete understanding of its immunomodulatory effects.

-

Neurodevelopment: Longitudinal studies with larger and more diverse cohorts are required to clarify the role of DSLNT in infant neurodevelopment and to reconcile the currently conflicting findings.

-

Synergistic Effects: Research into the potential synergistic effects of DSLNT with other HMOs and bioactive components of human milk will be crucial for developing next-generation infant nutrition.

References

- 1. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human milk oligosaccharide this compound prevents necrotising enterocolitis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Absolute quantification of eight human milk oligosaccharides in breast milk to evaluate their concentration profiles and associations with infants' neurodevelopmental outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human milk oligosaccharide this compound protects human intestinal epithelium integrity and permeability against mast cell chymase-induced disruption by stabilizing ZO-1/FAK/P38 pathway of intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Disialyllacto-N-tetraose (DSLNT), a Key Human Milk Oligosaccharide

This technical guide provides a comprehensive overview of this compound (DSLNT), a significant human milk oligosaccharide (HMO). We will delve into its structure, biosynthesis, prevalence in human milk, and its multifaceted physiological roles, with a particular focus on its impact on gut health, the immune system, and neurodevelopment. This guide also includes detailed experimental methodologies and visual representations of key biological pathways to support further research and development.

Core Concepts: Structure and Biosynthesis of DSLNT

This compound is an acidic oligosaccharide that is notable for its complex structure, which is fundamental to its biological activity.

Molecular Structure

DSLNT is a branched hexasaccharide. Its core is the lacto-N-tetraose (LNT) backbone, which is a type I chain oligosaccharide containing the disaccharide unit Galβ1-3GlcNAc.[1] The complete structure consists of a glucose residue at the reducing end, followed by a galactose, an N-acetylglucosamine (GlcNAc), and another galactose. What distinguishes DSLNT are the two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues attached at specific positions: one is linked α2-3 to the terminal galactose, and the other is linked α2-6 to the subterminal N-acetylglucosamine.[1] This dual sialylation gives the molecule a negative charge at physiological pH.[1]

Biosynthesis

The biosynthesis of DSLNT is a multi-step enzymatic process that occurs in the mammary gland.[1] It begins with a lactose (Galβ1-4Glc) core, which is elongated by the sequential addition of monosaccharides by specific glycosyltransferases.[1] The key enzyme in the final step of DSLNT synthesis is a sialyltransferase, with studies pointing to ST6GalNAc6 as a crucial player in creating the atypical Neu5Acα2–6GlcNAc linkage.[2][3]

Quantitative Analysis of DSLNT in Human Milk

The concentration of DSLNT in human milk is highly variable and is influenced by several factors including the lactation stage, and the mother's genetics and geographical location.

Concentration of DSLNT in Human Milk

The tables below summarize the quantitative data on DSLNT concentrations from various studies.

| Lactation Stage | Mean DSLNT Concentration (g/L) | Reference |

| Colostrum (0-5 days) | 0.37 ± 0.1 | [4] |

| Transitional Milk (6-14 days) | Not Reported | |

| Mature Milk (15-90 days) | 0.113 | [4] |

| Late Milk (>90 days) | 0.92 ± 0.5 | [4] |

| Maternal Status | DSLNT Concentration | Key Findings | Reference |

| Preterm vs. Term | Higher in preterm milk at weeks 5 and 8 | Concentrations of sialylated HMOs like DSLNT can differ between mothers of preterm and term infants. | [3] |

| Mothers of infants with NEC vs. Healthy controls | Significantly lower in mothers of infants who developed NEC | A threshold of 241 nmol/mL had a high sensitivity and specificity for NEC. | [5][6] |

| Geographical Location | DSLNT Concentration Range (nmol/mL) | Key Findings | Reference |

| Sweden | 216 ± 14 | Demonstrates significant geographical variation in DSLNT concentrations. | [7] |

| Rural Gambia | 870 ± 68 | Environmental and genetic factors likely play a role in these differences. | [7] |

Physiological Functions and Mechanisms of Action

DSLNT plays a crucial role in infant health, particularly in the prevention of necrotizing enterocolitis, modulation of the immune system, and potentially in brain development.

Prevention of Necrotizing Enterocolitis (NEC)

One of the most significant functions of DSLNT is its protective effect against necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease primarily affecting preterm infants.[8][9] Studies have consistently shown that lower concentrations of DSLNT in mother's milk are associated with a higher risk of NEC in preterm infants.[5][6]

The primary mechanism for this protective effect is believed to be the modulation of the infant's gut microbiome.[5][6] DSLNT acts as a prebiotic, selectively promoting the growth of beneficial bacteria, such as Bifidobacterium longum, while inhibiting the proliferation of potentially pathogenic bacteria like Enterobacter cloacae.[10] This shift in the gut microbiota composition is thought to contribute to a healthier gut environment and a reduced inflammatory response.[10]

Immune System Modulation

DSLNT also directly interacts with the infant's immune system through sialic acid-binding immunoglobulin-type lectins (Siglecs), which are a family of receptors expressed on immune cells.[11] DSLNT has been shown to bind to several Siglecs, including Siglec-5 and Siglec-7.[11]

The binding of DSLNT to inhibitory Siglecs, such as Siglec-5 and Siglec-7, can trigger a signaling cascade that dampens the immune response.[12] These Siglecs contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[12] Upon ligand binding, these ITIMs become phosphorylated and recruit phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules, leading to a reduction in immune cell activation.[12] This mechanism may help to prevent excessive inflammation in the infant's gut.

Brain and Neurocognitive Development

The role of sialylated HMOs, including DSLNT, in brain development is an area of active research. Sialic acid is an essential nutrient for brain development and is a key component of gangliosides and glycoproteins in neural tissues.[13] However, the direct impact of DSLNT on neurodevelopment is not yet clear, with some studies suggesting a negative correlation between higher DSLNT concentrations and motor skill development scores.[14] More research is needed to fully understand the complex relationship between specific HMOs and cognitive outcomes.

Key Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating DSLNT.

Quantification of DSLNT in Human Milk using HPLC-FL

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) is a common method for quantifying HMOs.

-

Sample Preparation:

-

Human milk samples are spiked with an internal standard (e.g., raffinose) for absolute quantification.[11]

-

Oligosaccharides are extracted using high-throughput solid-phase extraction with C18 and Carbograph microcolumns.[11]

-

The extracted oligosaccharides are fluorescently labeled with 2-aminobenzamide (2AB).[11]

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Fluorescence is monitored at an excitation wavelength of 360 nm and an emission wavelength of 425 nm.[11]

-

Peak annotation is based on standard retention times and mass spectrometric analysis.[11]

-

Absolute quantification is determined based on individual standard response curves relative to the internal standard.[11]

-

Neonatal Rat Model of Necrotizing Enterocolitis

Animal models are crucial for studying the pathogenesis of NEC and the protective effects of compounds like DSLNT.

-

Animal Model:

-

Induction of NEC:

-

The NEC group is subjected to a combination of stressors including:

-

-

Experimental Groups:

-

Assessment:

-

Clinical Sickness Score: General appearance, response to touch, natural activity, and body color are assessed.[15]

-

Macroscopic Gut Assessment: At sacrifice, the gut is evaluated for color, consistency, and dilatation.[15]

-

Histological Analysis: Intestinal sections are stained with hematoxylin/eosin and scored for injury by blinded observers.[15]

-

Conclusion and Future Directions

This compound is a critically important human milk oligosaccharide with well-documented protective effects against necrotizing enterocolitis, primarily through its modulation of the gut microbiome. Its role in shaping the infant's immune system via interactions with Siglec receptors is an exciting area of ongoing research. While its impact on neurodevelopment requires further clarification, the existing evidence underscores the significance of DSLNT in infant health.

Future research should focus on elucidating the downstream signaling pathways of DSLNT-Siglec interactions in greater detail, as well as conducting more robust clinical trials to confirm the therapeutic potential of DSLNT in preventing NEC and other inflammatory conditions in vulnerable infant populations. The development of scalable methods for the synthesis of DSLNT will be crucial for its potential application in infant formula and as a therapeutic agent.

References

- 1. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of this compound (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2–6GlcNAc Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Characterization of Human Sialyltransferase ST6GalNAc5 and Its Use in the Synthesis of Internally α2,6-Sialylated Glycans - American Chemical Society - Figshare [acs.figshare.com]

- 8. MASONACO - Human milk oligosaccharides [masonaco.org]

- 9. lcms.cz [lcms.cz]

- 10. scielo.br [scielo.br]

- 11. 2.2. Human Milk Data and Oligosaccharides Analysis [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. The interplay between Siglecs and sialylated pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A protocol for the induction of experimental necrotizing enterocolitis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of DSLNT in preventing necrotizing enterocolitis (NEC)

An In-depth Technical Guide on the Role of Disialyllacto-N-tetraose (DSLNT) in the Prevention of Necrotizing Enterocolitis (NEC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease and a leading cause of mortality and morbidity in premature infants. Human milk is recognized as a primary protective factor against NEC, though the specific components responsible for this protection have been a subject of intense research. Emerging evidence has identified this compound (DSLNT), a specific Human Milk Oligosaccharide (HMO), as a key bioactive molecule in the prevention of NEC. Observational studies in human cohorts have correlated lower concentrations of DSLNT in maternal milk with a significantly higher risk of NEC development in preterm infants.[1][2][3][4][5] Preclinical studies using a neonatal rat model of NEC have demonstrated that supplementation with DSLNT improves survival and reduces intestinal injury.[6][7][8] The mechanisms of action are multifaceted, involving direct modulation of the intestinal epithelium and indirect influence through the shaping of the gut microbiome, particularly promoting the colonization of beneficial Bifidobacterium species.[1][6][9] This guide provides a comprehensive overview of the current research on DSLNT, detailing the quantitative evidence, experimental protocols, and proposed signaling pathways.

Quantitative Data on DSLNT and NEC Risk

The association between DSLNT concentration in human milk and the incidence of NEC has been quantified in several key cohort studies. This data underscores the potential of DSLNT as both a biomarker for risk stratification and a candidate for therapeutic intervention.

Table 1: Association of Maternal Milk DSLNT Concentration with NEC Incidence

| Study (Year) | Cohort Size | Key Finding | Quantitative Metric | p-value |

|---|---|---|---|---|

| Autran CA, et al. (2018)[2][4][5] | 200 very low birthweight infants (8 NEC cases) | DSLNT concentrations were significantly lower in milk samples consumed by infants who developed NEC. | - | <0.001 |

| Masi AC, et al. (2021)[1][3][9][10] | 33 infants with NEC, 37 matched controls | A DSLNT concentration threshold was identified that predicted NEC with high sensitivity and specificity. | Threshold: 241 nmol/mL | - |

| Masi AC, et al. (2021)[1][9][10] | 33 infants with NEC, 37 matched controls | The identified threshold had high predictive power for NEC development. | Sensitivity: 0.9, Specificity: 0.9 | - |

Table 2: Efficacy of DSLNT in Preclinical NEC Models

| Study (Year) | Animal Model | Intervention | Outcome Measure | Result |

|---|---|---|---|---|

| Jantscher-Krenn E, et al. (2012)[3][6][7] | Neonatal Rat | Formula + Pooled HMO vs. Formula alone | 96-hour survival rate | 95.0% vs. 73.1% |

| Jantscher-Krenn E, et al. (2012)[3][6][7] | Neonatal Rat | Formula + Pooled HMO vs. Formula alone | Intestinal Pathology Score | 0.44 ± 0.30 vs. 1.98 ± 1.11 (p<0.001) |

| Jantscher-Krenn E, et al. (2012)[6][7] | Neonatal Rat | Formula + Purified DSLNT | Protection from NEC | DSLNT was identified as the specific protective HMO within the pool. |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies that have established the role of DSLNT in NEC prevention.

Neonatal Rat Model of NEC

This in vivo model was critical for establishing a causal link between HMO supplementation and protection from NEC.[6][7][8]

-

Animal Model : Newborn Sprague-Dawley rat pups are separated from their dams at birth to prevent consumption of rat milk.

-

Induction of NEC : The model combines formula feeding with hypoxic stress to induce NEC-like intestinal injury.

-

Gavage Feeding : Pups are fed with a specialized infant formula (100-200 µL/g/day) via an oral gavage tube. Experimental groups receive formula supplemented with pooled HMOs or purified DSLNT.

-

Hypoxia Exposure : Pups are exposed to intermittent hypoxia (5% O₂, 95% N₂) in a hypoxic chamber for approximately 10 minutes, three times daily.

-

-

Endpoint Analysis :

-

Survival : Pups are monitored for 96 hours, and survival rates are calculated.

-

Histopathology : At the end of the experiment, the distal ileum is harvested, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded pathologist scores the intestinal injury on a standardized scale (e.g., 0 = normal, to 3 = severe necrosis).

-

Human Milk Oligosaccharide (HMO) Profiling

This protocol is essential for quantifying DSLNT in human milk samples from clinical cohorts.[4][5][11]

-

Sample Preparation :

-

Human milk samples are centrifuged to remove fat and cells.

-

Proteins are precipitated using ethanol and removed by centrifugation.

-

The supernatant containing HMOs is collected and dried.

-

-

HMO Labeling and Purification :

-

HMOs are fluorescently labeled (e.g., with 2-aminobenzamide) to enable detection.

-

Labeled HMOs are purified from excess label using solid-phase extraction.

-

-

Analysis by Liquid Chromatography :

-

Labeled HMOs are separated and quantified using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with fluorescence detection.

-

A standard curve with known concentrations of purified DSLNT is used for absolute quantification. Mass spectrometry is often coupled with liquid chromatography for structural confirmation.[11]

-

Gut Microbiome Analysis

This methodology is used to investigate the impact of DSLNT on the infant gut microbial composition.[1][9]

-

Sample Collection : Fecal samples are collected from infants longitudinally.

-

DNA Extraction : Total DNA is extracted from the fecal samples using standardized commercial kits.

-

Metagenomic Sequencing :

-

Shotgun metagenomic sequencing is performed on the extracted DNA using next-generation sequencing platforms (e.g., Illumina).

-

This approach allows for the identification of microbial species and the analysis of their relative abundance without the biases of targeted 16S rRNA gene sequencing.

-

-

Bioinformatic Analysis :

-

Sequencing reads are processed to remove low-quality data and human DNA.

-

Reads are taxonomically classified by aligning them to a reference database of microbial genomes.

-

Statistical analyses are performed to compare the microbial composition between infants receiving high-DSLNT vs. low-DSLNT milk.

-

Signaling Pathways and Mechanisms of Action

The protective effects of DSLNT are believed to be mediated through a combination of direct actions on the intestinal epithelium and indirect effects via modulation of the gut microbiota.

Modulation of the Gut Microbiome

DSLNT acts as a prebiotic, selectively promoting the growth of beneficial bacteria. Low levels of DSLNT are associated with gut dysbiosis, characterized by a lower abundance of Bifidobacterium longum and a higher abundance of potential pathogens like Enterobacter cloacae prior to NEC diagnosis.[1][9]

Caption: Logical flow of DSLNT's influence on gut microbiome composition and subsequent NEC risk.

Interaction with Intestinal Epithelium

While the direct molecular mechanisms of DSLNT are still under investigation, other HMOs have been shown to directly interact with intestinal epithelial cells. A key pathway implicated in NEC pathogenesis is the exaggerated signaling of Toll-like receptor 4 (TLR4) in the premature intestine.[2][12][13] Some HMOs can inhibit TLR4 signaling, thereby reducing the inflammatory cascade that leads to intestinal injury.[2][13][14] It is plausible that DSLNT acts through a similar or complementary mechanism to enhance gut barrier function and attenuate inflammation.[1]

Caption: Hypothesized mechanism of DSLNT inhibiting TLR4 signaling to prevent NEC pathology.

Experimental Workflow Overview

The investigation of DSLNT's role in NEC prevention follows a logical progression from clinical observation to mechanistic studies.

Caption: Workflow from clinical observation to mechanistic studies of DSLNT in NEC.

Conclusion and Future Directions

The evidence strongly supports a significant role for the human milk oligosaccharide DSLNT in the prevention of necrotizing enterocolitis. Its quantification in maternal milk serves as a promising biomarker to identify at-risk infants.[2][8] Furthermore, DSLNT stands out as a strong candidate for development as a therapeutic or prophylactic agent, potentially as a supplement for infant formula or for infants receiving donor milk with low DSLNT content.[2][7]

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which DSLNT interacts with the intestinal epithelium and modulates host immune responses.

-

Conducting clinical trials to establish the safety and efficacy of DSLNT supplementation in preterm infants for NEC prevention.

-

Developing large-scale, cost-effective synthesis methods for DSLNT to make it available for clinical use.

The study of DSLNT represents a significant advancement in understanding the protective components of human milk and offers a promising, targeted strategy to combat the devastating disease of NEC.

References

- 1. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human milk oligosaccharides and necrotising enterocolitis | Article | Infant journal [infantjournal.co.uk]

- 4. Human milk oligosaccharide composition predicts risk of necrotising enterocolitis in preterm infants | Gut [gut.bmj.com]

- 5. Human milk oligosaccharide composition predicts risk of necrotising enterocolitis in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The human milk oligosaccharide this compound prevents necrotising enterocolitis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Human Milk Oligosaccharides in the Prevention of Necrotizing Enterocolitis: A Journey From in vitro and in vivo Models to Mother-Infant Cohort Studies [frontiersin.org]

- 9. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gut.bmj.com [gut.bmj.com]

- 11. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Toll-like receptor 4 signaling in necrotizing enterocolitis: The state of the science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 14. researchgate.net [researchgate.net]

Disialyllacto-N-tetraose (DSLNT): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex oligosaccharide found in human milk. As a prominent member of the human milk oligosaccharides (HMOs), DSLNT is not merely a nutritional component but a bioactive molecule with significant physiological functions, particularly in infants. Emerging research has highlighted its potent therapeutic potential, primarily in the prevention of necrotizing enterocolitis (NEC), immunomodulation, and antiviral applications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of DSLNT, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The biological functions of this compound are multifaceted, stemming from its unique structure, which includes an atypical Neu5Acα2–6GlcNAc motif. The primary mechanisms of action identified to date include the direct modulation of intestinal epithelial cell signaling, interaction with immune cell receptors, and interference with pathogen binding.

Protection Against Necrotizing Enterocolitis (NEC)

One of the most well-documented activities of DSLNT is its protective effect against NEC, a devastating inflammatory bowel disease affecting premature infants.

In a neonatal rat model of NEC, supplementation with pooled human milk oligosaccharides, and specifically DSLNT, demonstrated a significant reduction in disease severity and mortality.

| Treatment Group | 96-Hour Survival Rate (%) | Mean Ileum Pathology Score (± SD) | Statistical Significance (p-value) |

| Formula Alone | 73.1% | 1.98 ± 1.11 | - |

| Formula + Pooled HMO | 95.0% | 0.44 ± 0.30 | <0.001 |

Data extracted from Jantscher-Krenn E, et al. Gut. 2012.[1]

Recent studies have elucidated a key mechanism by which DSLNT protects the intestinal barrier integrity. It has been shown to counteract the damaging effects of mast cell chymase, an enzyme implicated in the pathogenesis of inflammatory bowel disease, by stabilizing the Zonula occludens-1 (ZO-1)/Focal Adhesion Kinase (FAK)/p38 signaling pathway in intestinal epithelial cells.[2]

Mast cell chymase-induced disruption of the intestinal barrier leads to the downregulation of the tight junction protein ZO-1 and the signaling molecules FAK and p38. DSLNT treatment has been shown to rescue the expression of these proteins, thereby preserving the integrity of the intestinal epithelium.[2]

Immunomodulation through Siglec Interaction

DSLNT, with its terminal sialic acid residues, is a natural ligand for Sialic acid-binding immunoglobulin-type lectins (Siglecs). These receptors are primarily expressed on immune cells and are crucial regulators of immune responses.

The atypical Neu5Acα2–6GlcNAc motif present in DSLNT is recognized with high specificity by certain Siglecs, such as Siglec-15.[3] This interaction can modulate immune cell signaling, although the precise downstream consequences are still an active area of investigation. It is hypothesized that this binding can lead to the dampening of inflammatory responses.

Antiviral Activity

Sialylated oligosaccharides, including DSLNT, can act as decoy receptors for viruses that utilize sialic acid for host cell entry, such as the influenza virus. By mimicking the host cell surface receptors, DSLNT can competitively inhibit viral attachment, thereby neutralizing the virus and preventing infection. While the specific IC50 values for DSLNT against various influenza strains are not yet widely published, the general mechanism is well-established for other sialylated HMOs.

References

- 1. The human milk oligosaccharide this compound prevents necrotising enterocolitis in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the distribution and phosphorylation state of ZO-1 in MDCK and nonepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of this compound (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2–6GlcNAc Motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Disialyllacto-N-tetraose and Siglecs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex oligosaccharide found in human milk, where it is one of the most abundant acidic human milk oligosaccharides (HMOs).[1] Its structure is characterized by a lacto-N-tetraose core with two sialic acid residues attached at specific positions.[2] DSLNT has garnered significant interest in the scientific community for its potential biological functions, most notably its protective effects against necrotizing enterocolitis (NEC) in premature infants.[1][3] One of the key mechanisms underlying the bioactivity of DSLNT is its interaction with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of transmembrane receptors primarily expressed on immune cells that play crucial roles in regulating immune responses. This guide provides a comprehensive technical overview of the structure of DSLNT, its binding interactions with various Siglec family members, the experimental methodologies used to study these interactions, and the downstream signaling pathways that are initiated upon binding.

Structure of this compound (DSLNT)

DSLNT is a hexasaccharide with the following chemical structure: Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GlcNAcβ1-3Galβ1-4Glc. This structure consists of a lacto-N-tetraose core (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) with one sialic acid (Neu5Ac) residue linked α2-3 to the terminal galactose and another sialic acid residue linked α2-6 to the N-acetylglucosamine.[2] This unique arrangement of sialic acid residues, particularly the atypical Neu5Acα2-6GlcNAc linkage, is critical for its recognition by specific Siglecs.[1][4]

Interaction of DSLNT with Siglec Family Members

Glycan microarray analyses have revealed that DSLNT and its structural motifs are recognized by a distinct subset of the Siglec family. The binding is often dependent on the specific arrangement of the sialic acid residues. While precise quantitative binding affinities (Kd values) for the DSLNT-Siglec interaction are not widely published, semi-quantitative data from glycan microarrays provide valuable insights into their binding preferences.

| Siglec Family Member | DSLNT Binding Profile | Key Structural Determinants for Recognition |

| Siglec-1 | Preferential binding | Recognizes glycans with the DSLeC determinant (Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GlcNAc), suggesting both sialic acid residues are involved in the interaction.[4] |

| Siglec-3 (CD33) | Preferential binding | Similar to Siglec-1, shows a preference for the DSLeC determinant.[4] |

| Siglec-5 | Broad recognition | Recognizes various glycans containing the Neu5Acα2-6GlcNAc motif.[4] |

| Siglec-7 | Stringent recognition | Binds to structures with an unmodified Galβ1-3(Neu5Acα2-6)GlcNAc motif. Sialylation or fucosylation of the terminal galactose abolishes binding.[4] |

| Siglec-9 | Preferential binding | Shows a preference for the DSLeC determinant, similar to Siglec-1 and Siglec-3.[4] |

| Siglec-14 | Weak binding | Displays weak but extensive binding to Neu5Acα2-6GlcNAc-containing HMOs.[4] |

| Siglec-15 | Broad recognition | Recognizes a range of glycans with the Neu5Acα2-6GlcNAc motif and has been shown to bind to purified DSLNT.[1][4] |

| Mouse Siglec-F | Preferential binding | Similar to human Siglec-1, -3, and -9, it preferentially recognizes the DSLeC determinant.[4] |

| Mouse Siglec-G | Weak binding | Shows weak and extensive binding to Neu5Acα2-6GlcNAc-containing HMOs.[4] |

Table 1: Summary of DSLNT and its structural motif interactions with various Siglecs based on glycan microarray data.

Experimental Protocols

The study of DSLNT-Siglec interactions employs a variety of biophysical and cell-based techniques. Below are detailed methodologies for three key experimental approaches.

Glycan Microarray Analysis

Glycan microarrays are a high-throughput method to screen the binding specificity of glycan-binding proteins like Siglecs against a library of immobilized glycans.

Methodology:

-

Array Fabrication:

-

Synthesize or isolate a library of glycans, including DSLNT and related structures.

-

Functionalize the glycans with a linker, such as an amine group, for covalent attachment.

-

Use a robotic microarrayer to print the functionalized glycans in nanoliter volumes onto chemically activated glass slides (e.g., NHS-ester coated slides).[2][5]

-

Allow the coupling reaction to proceed in a humidified chamber.

-

Block the remaining active sites on the slide surface to prevent non-specific protein binding.

-

-

Binding Assay:

-

Prepare a solution of the Siglec-Fc chimera protein (typically at a concentration of 5-20 µg/mL) in a suitable binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).[6]

-

Apply the Siglec-Fc solution to the surface of the glycan microarray.

-

Incubate the array in a humidified chamber to allow for binding to occur.

-

Wash the array extensively with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

-

Detection and Data Analysis:

-

Apply a fluorescently labeled secondary antibody that specifically recognizes the Fc portion of the Siglec chimera (e.g., Alexa Fluor 647-conjugated anti-human IgG).[6]

-

Incubate the array with the secondary antibody.

-

Wash the array to remove unbound secondary antibody.

-

Scan the microarray slide using a fluorescence microarray scanner.

-

Quantify the fluorescence intensity of each spot using microarray analysis software. The relative fluorescence units (RFU) indicate the binding strength of the Siglec to each glycan.[5]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

-

Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

-

Inject a solution of the glycan (e.g., a biotinylated version of DSLNT to be captured on a streptavidin-coated chip, or a protein-conjugated version for amine coupling) over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the Siglec protein (analyte) in a suitable running buffer (e.g., HBS-EP).

-

Inject the different concentrations of the Siglec protein over the sensor surface with the immobilized glycan.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the Siglec to the glycan.

-

After the association phase, inject running buffer alone to monitor the dissociation of the Siglec from the glycan.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

From this fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Flow Cytometry-Based Binding Assay

Flow cytometry can be used to assess the binding of Siglecs to glycans expressed on the surface of cells.

Methodology:

-

Cell Preparation:

-

Binding Assay:

-

Incubate the cells with a solution of the Siglec-Fc chimera protein (typically 4-10 µg/mL in FACS buffer) for 40-60 minutes on ice.[10]

-

Wash the cells with FACS buffer to remove unbound Siglec-Fc.

-

Incubate the cells with a fluorescently labeled secondary antibody that recognizes the Fc portion of the chimera (e.g., Alexa Fluor 488-conjugated anti-human IgG) for 40-60 minutes on ice in the dark.[10]

-

Wash the cells again with FACS buffer to remove the unbound secondary antibody.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.

-

The median fluorescence intensity (MFI) is proportional to the amount of Siglec-Fc bound to the cell surface.

-

Downstream Signaling Pathways

The binding of DSLNT to Siglecs can initiate intracellular signaling cascades that modulate the function of the immune cell. The nature of the signal (inhibitory or activating) depends on the specific Siglec and the presence of signaling motifs in its cytoplasmic tail.

Inhibitory Signaling (e.g., Siglec-7 and Siglec-9)

Most Siglecs, including Siglec-7 and Siglec-9, possess one or more immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic domains.

-

Ligand Binding and Receptor Clustering: The binding of multivalent ligands like DSLNT to Siglec-7 or Siglec-9 on the cell surface leads to the clustering of these receptors.

-

ITIM Phosphorylation: This clustering brings the ITIMs into proximity with Src family kinases, which then phosphorylate the tyrosine residues within the ITIMs.[11]

-

Recruitment of Phosphatases: The phosphorylated ITIMs serve as docking sites for SH2 domain-containing phosphatases, primarily SHP-1 and SHP-2.[11][12]

-

Inhibition of Downstream Signaling: These recruited phosphatases dephosphorylate key signaling molecules in activating pathways (e.g., those downstream of the T-cell receptor or B-cell receptor), thereby dampening the immune response.

Activating Signaling (e.g., Siglec-15)

Siglec-15 is an activating Siglec that lacks an ITIM. Instead, it has a positively charged residue in its transmembrane domain that allows it to associate with adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as DAP12.[13][14]

-

Ligand Binding and Association with DAP12: Upon binding to ligands like DSLNT, Siglec-15 associates with the ITAM-containing adaptor protein DAP12.

-

ITAM Phosphorylation: This complex formation leads to the phosphorylation of tyrosine residues within the ITAM of DAP12 by Src family kinases.

-

Recruitment of Kinases: The phosphorylated ITAMs recruit and activate spleen tyrosine kinase (Syk).[15][16]

-

Downstream Signaling Cascade: Activated Syk then initiates a downstream signaling cascade that can involve pathways such as PI3K/Akt and Erk, leading to cellular activation and effector functions, such as the production of cytokines like TGF-β in macrophages.[13][16]

Conclusion

The interaction between this compound and Siglec receptors represents a fascinating and functionally important aspect of glycoimmunology. The unique structural features of DSLNT allow for specific recognition by a subset of Siglecs, leading to the modulation of immune cell responses through either inhibitory or activating signaling pathways. While much has been learned through techniques like glycan microarrays, a deeper quantitative understanding of these binding affinities and the precise downstream signaling events directly triggered by DSLNT is an active area of research. Further elucidation of these interactions holds significant promise for the development of novel therapeutics for a range of conditions, from inflammatory diseases to cancer.

References

- 1. Understanding and Harnessing Siglec-10-Glycan InteracBons [addi.ehu.es]

- 2. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of this compound (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2–6GlcNAc Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Siglec Ligands by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. macau.uni-kiel.de [macau.uni-kiel.de]

- 11. Modulation of Siglec-7 Signaling Via In Situ-Created High-Affinity cis-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Siglec-9 Regulates an Effector Memory CD8+ T-cell Subset That Congregates in the Melanoma Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 15. Siglec-15 Protein Regulates Formation of Functional Osteoclasts in Concert with DNAX-activating Protein of 12 kDa (DAP12) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The interaction between Siglec-15 and tumor-associated sialyl-Tn antigen enhances TGF-β secretion from monocytes/macrophages through the DAP12-Syk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Disialyllacto-N-tetraose (DSLNT): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in mammalian milk, most notably in human milk. Emerging research has highlighted its significant biological activities, particularly its protective role against necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease affecting premature infants. This technical guide provides an in-depth overview of the natural sources of DSLNT, detailing its concentration in human and bovine milk. It further outlines comprehensive experimental protocols for the isolation and purification of DSLNT from these natural sources. Finally, this guide elucidates the proposed signaling pathway through which DSLNT is believed to exert its protective effects against NEC, offering valuable insights for researchers and professionals in the fields of infant nutrition, gut health, and therapeutic development.

Natural Sources and Quantitative Abundance of DSLNT

DSLNT is a prominent member of the diverse family of human milk oligosaccharides (HMOs). Its concentration varies significantly depending on the lactation stage and the individual. Bovine milk, particularly colostrum, also contains oligosaccharides, but generally in lower concentrations and with a different compositional profile compared to human milk.

Table 1: Concentration of this compound (DSLNT) in Human and Bovine Milk

| Natural Source | Sample Type | Concentration of DSLNT |

| Human Milk | Colostrum | 0.36 ± 0.14 g/L[1] |

| Mature Milk (42 days postpartum) | 0.19 ± 0.07 g/L[1] | |

| Mature Milk (1 to 24 months) | Stable over the course of lactation[2] | |

| Bovine Milk | Colostrum | Present, but specific quantitative data is limited. Sialylated oligosaccharides are most abundant in early post-parturition milk.[3][4] |

| Mature Milk | Contains significantly lower concentrations of oligosaccharides compared to human milk.[3] |

Isolation and Purification of this compound (DSLNT)

The isolation of DSLNT from natural sources is a multi-step process that involves the removal of interfering substances such as fats, proteins, and lactose, followed by specific chromatographic separation of the oligosaccharide fraction.

General Experimental Workflow

The overall workflow for the isolation of DSLNT from milk can be summarized in the following diagram:

References

- 1. Human milk oligosaccharides and necrotising enterocolitis | Article | Infant journal [infantjournal.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Oligosaccharides and glycoconjugates in bovine milk and colostrum | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Disialyllacto-N-tetraose (DSLNT) in the Mammary Gland

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the biosynthetic pathway of Disialyllacto-N-tetraose (DSLNT), a critical acidic human milk oligosaccharide (HMO), within the mammary gland. It details the enzymatic cascade, presents quantitative data on DSLNT concentrations, outlines key experimental protocols for its study, and visualizes the core processes. DSLNT is of significant interest due to its demonstrated role in infant health, notably in the prevention of necrotizing enterocolitis (NEC)[1]. Understanding its synthesis is crucial for the development of novel infant formulas and potential therapeutics.

The Core Biosynthetic Pathway of DSLNT

The synthesis of DSLNT is a multi-step enzymatic process occurring primarily within the Golgi apparatus of mammary epithelial cells (lactocytes)[2]. The pathway begins with the formation of the core tetrasaccharide, Lacto-N-tetraose (LNT), which is subsequently sialylated in two distinct steps by specific sialyltransferases.

Synthesis of the Lacto-N-tetraose (LNT) Core

Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is the precursor backbone for DSLNT[3]. Its synthesis begins with lactose (Galβ1-4Glc), which is abundant in the mammary gland. The assembly proceeds as follows:

-

Elongation of Lactose: The enzyme β-1,3-N-acetylglucosaminyltransferase (B3GNT) adds an N-acetylglucosamine (GlcNAc) residue to the galactose moiety of lactose via a β1-3 linkage.

-

Addition of Galactose: Subsequently, a β-1,3-galactosyltransferase (B3GALT) attaches a galactose (Gal) residue to the newly added GlcNAc, completing the LNT core structure.

Sequential Sialylation to Form DSLNT

Once the LNT core is synthesized, two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues are added sequentially. The donor for these reactions is CMP-Neu5Ac.

-

First Sialylation (α2-3 linkage): The first Neu5Ac residue is transferred to the terminal galactose of LNT. This reaction is catalyzed by a β-galactoside α-2,3-sialyltransferase, likely ST3Gal4, forming Sialyl-Lacto-N-tetraose (LSTc).[4][5]

-

Second Sialylation (α2-6 linkage): The defining feature of DSLNT is the second sialylation, which involves the formation of an atypical Neu5Acα2–6GlcNAc linkage on the internal N-acetylglucosamine residue[1][6]. Recent studies have identified ST6GALNAC6 as the most probable enzyme responsible for this specific transfer, completing the synthesis of DSLNT (Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc).[1][4]

The complete biosynthetic pathway is visualized below.

Quantitative Data: DSLNT Concentration in Human Milk

The concentration of DSLNT in human milk is highly variable and can be influenced by factors such as lactation stage and geographic location[7][8]. Low concentrations of DSLNT in the milk of mothers with preterm infants have been correlated with an increased risk of NEC[1][7]. The data below summarizes findings from various studies.

| Population / Cohort | Lactation Stage | Mean DSLNT Concentration (nmol/mL) | Mean DSLNT Concentration (µg/mL) | Reference |

| Mothers of Preterm Infants (NEC group) | 4 days postpartum | Not Reported | 200 ± 126 | [7] |

| Mothers of Preterm Infants (No NEC) | 4 days postpartum | Not Reported | 345 ± 186 | [7] |

| Sweden | Mature Milk | 216 ± 14 | ~226 | [8] |

| Rural Gambia | Mature Milk | 870 ± 68 | ~911 | [8] |

| United States (California) | Mature Milk | 417 ± 25 | ~437 | [8] |

| Peru | Mature Milk | 408 ± 33 | ~428 | [8] |

Note: Conversion from nmol/mL to µg/mL is approximated using the molecular weight of DSLNT (C37H60N2O29), ~1048.9 g/mol .

Experimental Protocols

Investigating the DSLNT pathway requires robust methodologies for enzyme activity assessment and oligosaccharide quantification.

Protocol: Sialyltransferase Activity Assay

This protocol describes a general method for measuring the activity of sialyltransferases like ST3Gal4 or ST6GALNAC6, which are crucial for DSLNT synthesis. The assay quantifies the amount of sialic acid transferred from a donor (CMP-Neu5Ac) to an acceptor substrate (LNT or Sialyl-LNT). This can be achieved using various methods, including radiolabeling or colorimetric/fluorometric detection of a reaction byproduct[9][10][11].

Objective: To quantify the catalytic activity of a specific sialyltransferase.

Principle: The enzyme catalyzes the transfer of Neu5Ac from CMP-[¹⁴C]NeuAc to an acceptor oligosaccharide. The resulting radiolabeled product is separated from the unreacted donor, and the incorporated radioactivity is measured as a proxy for enzyme activity.

Materials:

-

Enzyme preparation (e.g., purified recombinant ST6GALNAC6, or cell lysate from mammary epithelial cells)

-

Acceptor substrate (e.g., Lacto-N-tetraose for ST3Gal4 assay; Sialyl-LNT for ST6GALNAC6 assay)

-

Donor substrate: CMP-[¹⁴C]NeuAc

-

Assay Buffer: 50 mM MES buffer (pH 6.0-6.5)

-

Cofactors/Additives: 1 mM MgCl₂, 0.5% Triton CF-54 (optional, for substrate solubility)[11][12]

-

Reaction termination solution (e.g., SDS-PAGE loading buffer or cold water)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates

-

HPTLC developing solvent (e.g., 1-propanol:aqueous ammonia:water, 6:1:2.5 v/v/v)[11]

-

Radio-image analyzer (e.g., Phosphorimager)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in a total volume of 10-20 µL.

-

5 µL of Assay Buffer (2x concentration)

-

2 µL of Acceptor Substrate (e.g., 10 mM stock)

-

2 µL of CMP-[¹⁴C]NeuAc (e.g., 100 µM stock)

-

1 µL of Enzyme Preparation (diluted to a working concentration)

-

Include a negative control with heat-inactivated enzyme or buffer in place of the enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C. The incubation time can range from 30 minutes to 20 hours, depending on the enzyme's activity level[10][11].

-

Termination: Stop the reaction by adding an equal volume of cold water or by boiling with SDS-PAGE buffer.

-

Separation: Spot the entire reaction mixture onto an HPTLC plate. Develop the plate using the appropriate solvent system to separate the charged, sialylated product from the unreacted CMP-[¹⁴C]NeuAc.

-

Detection and Quantification: Dry the HPTLC plate. Expose it to a phosphor screen and visualize the radioactive spots using a radio-image analyzer. The sialylated product will have a different retention factor (Rf) than the donor substrate.

-

Data Analysis: Quantify the radioactivity in the product spot. Enzyme activity is typically expressed as pmol of Neu5Ac transferred per minute per mg of protein.

Protocol: Analysis of DSLNT in Milk Samples

This protocol outlines a standard method for the profiling and quantification of HMOs, including DSLNT, from human milk samples using liquid chromatography coupled with mass spectrometry (LC-MS)[13][14].

Objective: To identify and quantify DSLNT in a complex biological matrix like human milk.

Principle: HMOs are extracted from milk, separated based on their physicochemical properties using Hydrophilic Interaction Liquid Chromatography (HILIC), and then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Materials:

-

Human milk sample

-

Centrifuge

-

Ethanol (for protein precipitation)

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)[14]

-

HPLC or UPLC system with a HILIC column

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

DSLNT analytical standard

Procedure:

-

Sample Preparation:

-

Centrifuge the milk sample (e.g., 2000 x g for 20 min) to separate the lipid layer.

-

Collect the aqueous supernatant.

-

Add cold ethanol (2-4 volumes) to precipitate proteins and centrifuge again.

-

Collect the supernatant containing the HMOs.

-

-

Purification:

-

Pass the supernatant through a graphitized carbon SPE cartridge to bind the oligosaccharides.

-

Wash the cartridge with water to remove salts and other impurities.

-

Elute the HMOs with a solution of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid.

-

Dry the eluted sample (e.g., by vacuum centrifugation).

-

-

LC-MS Analysis:

-

Reconstitute the dried HMOs in the initial mobile phase.

-

Inject the sample into the HILIC-LC-MS system.

-

Separate the HMOs using a gradient of increasing aqueous solvent in the mobile phase.

-

Analyze the eluting compounds with the mass spectrometer in negative ion mode.

-

-

Data Analysis:

-

Identify DSLNT by matching its retention time and accurate mass (and MS/MS fragmentation pattern) to that of the pure analytical standard.

-

Quantify the DSLNT concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of the analytical standard.

-

References

- 1. Enzymatic Synthesis of this compound (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2–6GlcNAc Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of this compound (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2-6GlcNAc Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]